molecular formula C25H39BrN2O7 B1207362 3',5'-Dioctanoyl-5-bromodeoxyuridine CAS No. 154653-67-5

3',5'-Dioctanoyl-5-bromodeoxyuridine

货号: B1207362
CAS 编号: 154653-67-5
分子量: 559.5 g/mol
InChI 键: GDRPJKGKAGJBGR-PWRODBHTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3',5'-Dioctanoyl-5-bromodeoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C25H39BrN2O7 and its molecular weight is 559.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Radiosensitization in Cancer Treatment

One of the primary applications of 3',5'-dioctanoyl-5-bromodeoxyuridine is as a radiosensitizer in cancer therapy. In a study involving the AH136B tumor model, BrdU-C8 was suspended in Lipiodol and administered via intra-arterial infusion. This method resulted in a significant increase in the labeling index of tumor cells compared to traditional administration methods. The combination of BrdU-C8 with X-ray irradiation led to a notable inhibition of tumor growth, demonstrating its effectiveness as a radiosensitizing agent .

Selective Tumor Accumulation

The compound exhibits selective accumulation in tumor tissues, which is crucial for enhancing therapeutic efficacy while minimizing systemic toxicity. In studies where BrdU-C8 was administered, it was observed that the compound remained longer in tumor tissues compared to non-tumorous tissues, suggesting a favorable pharmacokinetic profile for targeted cancer therapies .

Case Study 1: Efficacy in Rat Models

In a controlled experiment with rat models implanted with AH136B tumors, researchers found that intra-arterial infusion of BrdU-C8 significantly increased the labeling index of tumor cells compared to intravenous administration of BrdU alone. The study concluded that BrdU-C8 enhances the effectiveness of radiotherapy by increasing local drug concentration at the tumor site .

Case Study 2: Comparison with Other Prodrugs

A comparative study involving other lipophilic prodrugs demonstrated that this compound showed superior retention and accumulation in VX-2 rabbit hepatoma models when administered via intrahepatic arterial routes. This study highlighted the potential for using BrdU-C8 as a more effective treatment option compared to its counterparts .

Data Table: Summary of Research Findings

Study ReferenceApplicationKey Findings
RadiosensitizationIncreased tumor growth inhibition with X-ray therapy
Selective AccumulationEnhanced retention in tumor tissues over non-tumor
Mechanism of ActionIncorporation into DNA leading to mutations

属性

CAS 编号

154653-67-5

分子式

C25H39BrN2O7

分子量

559.5 g/mol

IUPAC 名称

[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-octanoyloxyoxolan-2-yl]methyl octanoate

InChI

InChI=1S/C25H39BrN2O7/c1-3-5-7-9-11-13-22(29)33-17-20-19(35-23(30)14-12-10-8-6-4-2)15-21(34-20)28-16-18(26)24(31)27-25(28)32/h16,19-21H,3-15,17H2,1-2H3,(H,27,31,32)/t19-,20+,21+/m0/s1

InChI 键

GDRPJKGKAGJBGR-PWRODBHTSA-N

SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC

手性 SMILES

CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC

规范 SMILES

CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)CCCCCCC

同义词

3',5'-dioctanoyl-5-bromodeoxyuridine
BrdU-C8

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。